molecular formula C10H16Cl2FN3 B2643549 1-(3-Fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride CAS No. 2225146-61-0

1-(3-Fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride

Cat. No.: B2643549
CAS No.: 2225146-61-0
M. Wt: 268.16
InChI Key: MJPCKMCZAAUTFS-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride (Molecular Formula: C₁₀H₁₄FN₃·2HCl; CID: 126971319) is a fluorinated piperazine derivative characterized by a 3-fluoropyridinyl group attached to a 2-methylpiperazine backbone, stabilized as a dihydrochloride salt. The compound’s structure (SMILES: CC1CNCCN1C2=C(C=NC=C2)F) features a methyl group at the piperazine’s second position and a fluorine atom at the pyridine ring’s third position, which are critical for its physicochemical and biological properties . Its fluorinated aromatic ring may enhance metabolic stability and binding specificity compared to non-halogenated analogs .

Properties

IUPAC Name

1-(3-fluoropyridin-4-yl)-2-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3.2ClH/c1-8-6-13-4-5-14(8)10-2-3-12-7-9(10)11;;/h2-3,7-8,13H,4-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPCKMCZAAUTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=C(C=NC=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225146-61-0
Record name 1-(3-fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom onto the pyridine ring . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

1-(3-Fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. The piperazine moiety may also contribute to the compound’s overall activity by providing additional binding sites or modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences, physicochemical properties, and biological activities of 1-(3-fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride and related piperazine derivatives:

Compound Name Key Substituents Salt Form Biological Activity/Properties Reference
This compound 2-methylpiperazine + 3-fluoropyridinyl Dihydrochloride Potential PKC modulation; fluoropyridine enhances metabolic stability; surfactant properties from 2-methylpiperazine .
1-(3-Fluoro-4-pyridinyl)piperazine trihydrochloride Piperazine + 3-fluoropyridinyl (no methyl) Trihydrochloride Likely lower lipophilicity due to absence of methyl group; altered solubility and crystallization behavior compared to dihydrochloride salts .
H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride) 2-methylpiperazine + isoquinolinesulfonyl Dihydrochloride Potent PKC inhibitor; blocks calcium signaling and induces apoptosis in thymocytes ; higher molecular weight may reduce cell permeability vs. fluoropyridinyl analogs .
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride Pyrrolidinyl + 1-methylpiperazine Trihydrochloride Steric bulk from pyrrolidine may limit target engagement; potential applications in neuropharmacology due to heterocyclic substituents .
2-Methylpiperazine (unsubstituted) 2-methylpiperazine (no aromatic group) Free base Surfactant properties (dispersibility, oxidation resistance); used in material science for slurry stabilization .

Key Research Findings

Impact of the 2-Methyl Group: The 2-methyl group on piperazine significantly alters crystallization behavior and hydrogen-bonding interactions. In aluminophosphate frameworks, 2-methylpiperazine forms distinct core units compared to unsubstituted piperazine, suggesting enhanced structural stability in the target compound . Surfactant properties (e.g., oxidation resistance, dispersibility) observed in 2-methylpiperazine derivatives may aid drug formulation by improving solubility .

Fluoropyridinyl vs. Isoquinolinesulfonyl Moieties: Replacement of H-7’s isoquinolinesulfonyl group with 3-fluoropyridinyl likely reduces off-target kinase interactions due to the smaller aromatic ring and electronegative fluorine atom . Fluorinated analogs often exhibit improved metabolic stability and bioavailability compared to non-halogenated compounds, as seen in kinase inhibitor design .

Salt Form Differences :

  • Dihydrochloride salts (e.g., target compound, H-7) generally exhibit higher aqueous solubility than trihydrochloride derivatives (e.g., 1-(3-fluoro-4-pyridinyl)piperazine trihydrochloride), which may influence pharmacokinetics .

Biological Activity :

  • H-7’s inhibition of PKC and induction of apoptosis in thymocytes suggest that the target compound may share similar signaling modulation but with altered potency due to structural variations. Empirical testing is required to confirm kinase selectivity.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 3-fluoropyridinyl group in the target compound likely increases logP compared to unsubstituted piperazines, enhancing membrane permeability .
  • Solubility : Dihydrochloride salt forms improve aqueous solubility, critical for oral bioavailability .
  • Stability : Fluorination at the pyridine ring reduces susceptibility to oxidative metabolism, a common advantage in drug design .

Biological Activity

1-(3-Fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride is a fluorinated piperazine derivative that has garnered interest in various biological applications due to its unique structural features and potential therapeutic properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Fluorine Atom : Enhances binding affinity to molecular targets.
  • Piperazine Moiety : Provides additional binding sites, influencing pharmacokinetic properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity. For instance, piperazine derivatives have shown potential in inducing apoptosis in cancer cell lines. A study involving structurally related compounds demonstrated improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Anti-inflammatory Effects

The presence of the fluorine atom may enhance the compound's anti-inflammatory properties through modulation of inflammatory pathways. This is supported by studies showing that fluorinated compounds often demonstrate increased biological activity due to enhanced receptor interactions.

Research Findings and Case Studies

A summary of relevant research findings related to this compound includes:

StudyFindings
Study 1Investigated its role as a ligand in receptor binding studies, indicating potential therapeutic applications.
Study 2Explored the compound's interaction with specific molecular targets, suggesting enhanced binding via hydrogen bonds and electrostatic interactions .
Study 3Evaluated structural analogs showing improved cytotoxicity in cancer models, supporting the potential use of piperazine derivatives in cancer therapy .

Synthesis and Industrial Applications

The synthesis of this compound typically involves:

  • Reaction : 3-fluoropyridine reacts with 2-methylpiperazine.
  • Conditions : Controlled solvents and catalysts are used to facilitate the reaction.
  • Purification : The compound is purified and converted into its dihydrochloride salt form for enhanced stability and solubility.

This compound's unique structure makes it valuable for various industrial applications, particularly in drug development.

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